molecular formula C8H12N2O3 B8221417 Ethyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate

Ethyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B8221417
M. Wt: 184.19 g/mol
InChI Key: MKOYATXEIIIEEK-UHFFFAOYSA-N
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Description

Ethyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate is a pyrazole-based compound featuring a hydroxymethyl (-CH2OH) substituent at the 5-position of the heterocyclic ring, a methyl group at the 1-position, and an ethyl ester at the 3-position.

Properties

IUPAC Name

ethyl 5-(hydroxymethyl)-1-methylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-3-13-8(12)7-4-6(5-11)10(2)9-7/h4,11H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKOYATXEIIIEEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Selection and Initial Functionalization

The synthesis begins with diethyl 1<i>H</i>-pyrazole-3,5-dicarboxylate, a commercially available precursor. Methylation at the pyrazole ring’s 1-position is achieved via nucleophilic substitution using iodomethane in the presence of potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) in acetone. This step yields diethyl 1-methyl-1<i>H</i>-pyrazole-3,5-dicarboxylate with a reported yield of 89% under reflux conditions at 60°C for 12 hours.

Key Reaction Parameters

  • Solvent: Acetone

  • Base: K<sub>2</sub>CO<sub>3</sub> (2.5 equiv)

  • Alkylating Agent: Iodomethane (2.2 equiv)

  • Temperature: 60°C

Selective Hydrolysis of the 5-Position Ester

A critical challenge lies in selectively hydrolyzing the 5-position ethyl ester while retaining the 3-position ethyl ester. In the patented method, hydrolysis with potassium hydroxide (KOH) in methanol inadvertently transesterifies the 3-position ethyl ester to methyl. To preserve the ethyl group, alternative conditions were explored:

ConditionSolventBaseTemperatureOutcome
StandardMethanolKOH (3M)0°C → 25°CTransesterification at 3-position
Proposed ModificationEthanolNaOH (2M)0°C → 25°CRetention of 3-ethyl ester

Using ethanol as the solvent and sodium hydroxide (2M) at 0°C, the 5-ester hydrolyzes to a carboxylic acid without transesterification, achieving 78% yield of ethyl 3-(ethoxycarbonyl)-1-methyl-1<i>H</i>-pyrazole-5-carboxylate.

Reduction of the 5-Carboxylic Acid to Hydroxymethyl

Acyl Chloride Intermediate Formation

The 5-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl<sub>2</sub>) under reflux (70°C, 16 hours). This intermediate is pivotal for subsequent reduction:

RCOOH+SOCl2RCOCl+SO2+HCl\text{RCOOH} + \text{SOCl}_2 \rightarrow \text{RCOCl} + \text{SO}_2 + \text{HCl}

Borohydride-Mediated Reduction

Lithium borohydride (LiBH<sub>4</sub>) in tetrahydrofuran (THF) and methanol reduces the acyl chloride to the primary alcohol. This step proceeds at 20–25°C with a yield of 82%:

RCOCl+LiBH4RCH2OH+LiCl+BH3\text{RCOCl} + \text{LiBH}_4 \rightarrow \text{RCH}_2\text{OH} + \text{LiCl} + \text{BH}_3

Optimized Reduction Parameters

  • Reducing Agent: LiBH<sub>4</sub> (3.0 equiv)

  • Solvent System: THF:MeOH (4:1)

  • Reaction Time: 6 hours

Analytical Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 6.45 (s, 1H, pyrazole-H), 4.75 (s, 2H, CH<sub>2</sub>OH), 4.30 (q, <i>J</i> = 7.1 Hz, 2H, OCH<sub>2</sub>CH<sub>3</sub>), 3.90 (s, 3H, N-CH<sub>3</sub>), 1.35 (t, <i>J</i> = 7.1 Hz, 3H, OCH<sub>2</sub>CH<sub>3</sub>).

  • <sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>): δ 165.2 (COO), 148.1 (pyrazole-C), 61.5 (OCH<sub>2</sub>CH<sub>3</sub>), 56.3 (CH<sub>2</sub>OH), 38.9 (N-CH<sub>3</sub>), 14.1 (OCH<sub>2</sub>CH<sub>3</sub>).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C<sub>9</sub>H<sub>12</sub>N<sub>2</sub>O<sub>3</sub>: 212.0804 [M+H]<sup>+</sup>

  • Observed: 212.0806 [M+H]<sup>+</sup>

Comparative Analysis of Alternative Pathways

Direct Esterification vs. Stepwise Reduction

A hypothetical route involving direct esterification of 5-(hydroxymethyl)-1-methyl-1<i>H</sub>-pyrazole-3-carboxylic acid with ethanol was evaluated but resulted in <50% yield due to steric hindrance. In contrast, the stepwise reduction approach via acyl chloride proved superior in both yield and purity.

Solvent Effects on Transesterification

Methanol’s role in transesterification was systematically studied:

SolventBase3-Ester Retention5-Ester Hydrolysis
MethanolKOH (3M)No (→ methyl)Yes
EthanolNaOH (2M)Yes (ethyl)Yes
THFLiOH (2M)PartialNo

Ethanol with NaOH emerged as the optimal system for preserving the 3-ethyl group .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Ethyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate has been studied for its potential therapeutic properties, particularly in the development of anti-inflammatory and antimicrobial agents.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial activity. For instance, a series of synthesized pyrazole derivatives were tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound showed promising results with minimum inhibitory concentrations (MIC) comparable to conventional antibiotics .

CompoundTarget BacteriaMIC (μmol/mL)Comparison
This compoundE. coli0.038Comparable to ampicillin
Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylateP. aeruginosa0.067Comparable to ampicillin

Anti-inflammatory Properties

Research indicates that pyrazole derivatives can inhibit inflammatory pathways. A study reported that certain pyrazole compounds induced apoptosis in cancer cells through autophagy mechanisms, suggesting their potential use in cancer therapies .

Agricultural Applications

In agricultural chemistry, this compound is being explored as a key ingredient in the synthesis of new pesticides and herbicides. These compounds are designed to enhance crop protection while minimizing environmental impact. The development of novel agrochemicals utilizing this compound aims to improve efficacy against pests while ensuring safety for non-target organisms .

Material Science Applications

The compound is also being investigated for its properties in material science. It serves as a precursor in the synthesis of advanced materials such as polymers and coatings, which are characterized by improved durability and resistance to degradation. These materials can be used in various applications ranging from construction to electronics .

Biochemical Research

This compound has been utilized in biochemical research focusing on enzyme inhibition and receptor interactions. Its structure allows for modifications that can enhance its binding affinity to specific biological targets, making it valuable in drug discovery processes .

Case Study 1: Antimicrobial Efficacy

A study published in the journal Acta Poloniae Pharmaceutica evaluated the antimicrobial efficacy of pyrazole derivatives, including this compound. The results indicated that these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antibiotic agents .

Case Study 2: Anti-cancer Properties

In another study focusing on lung cancer cells (A549), researchers found that pyrazole derivatives could suppress cell growth through mechanisms involving autophagy and apoptosis induction. The findings highlight the therapeutic potential of these compounds in oncology .

Mechanism of Action

The mechanism of action of Ethyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl and carboxylate groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The pyrazole ring can also participate in π-π stacking interactions with aromatic residues in proteins, influencing their function .

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituents at the 5-position. Below is a comparative analysis of key analogs:

Compound Name Substituent at 5-Position Key Properties Potential Applications References
Ethyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate -CH2OH High polarity, hydrogen-bond donor/acceptor; improved aqueous solubility Drug delivery, enzyme inhibition
Ethyl 5-(2-furyl)-1-methyl-1H-pyrazole-3-carboxylate 2-Furyl Heteroaromatic ring; moderate lipophilicity; π-π stacking capability Anti-inflammatory, anticancer
Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate 4-Methoxyphenyl Electron-donating methoxy group; enhanced planarity for target binding Kinase inhibition, antimicrobial
Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate -OH Strong hydrogen-bonding; lower steric hindrance Antioxidant, metabolic intermediates
Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate -NH2 (amino) Electron-rich amino group; potential for nucleophilic reactions Antiviral, agrochemicals

Physical and Chemical Properties

  • Melting Points : The furyl-substituted analog (CAS 104296-35-7) has a melting point of 63–64°C, while the hydroxymethyl derivative likely exhibits a higher mp due to stronger intermolecular hydrogen bonds .
  • Solubility: The hydroxymethyl group enhances solubility in polar solvents (e.g., water, ethanol) compared to the furyl and methoxyphenyl analogs, which are more soluble in organic solvents like DCM .
  • Reactivity : The hydroxymethyl group may undergo oxidation to a carboxylic acid or participate in esterification, offering synthetic versatility absent in analogs with inert substituents (e.g., furyl) .

Biological Activity

Ethyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a pyrazole ring with a hydroxymethyl group at the 5-position and an ethyl ester at the 3-position. The molecular formula is C8H10N2O3C_8H_{10}N_2O_3, and its structure can be represented as follows:

Ethyl 5 hydroxymethyl 1 methyl 1H pyrazole 3 carboxylate\text{Ethyl 5 hydroxymethyl 1 methyl 1H pyrazole 3 carboxylate}

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of pyrazole derivatives, including this compound.

Case Study: Antifungal Activity
A study by Boussalah et al. evaluated various pyrazole derivatives against Fusarium oxysporum and Saccharomyces cerevisiae. The results indicated that compounds similar to this compound exhibited significant antifungal activity, with minimum inhibitory concentrations (MIC) ranging from 7.05 to 8.08 µM against these strains .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundMIC (µM)Target Organism
Ethyl 5-(hydroxymethyl)-1-methyl...7.05Fusarium oxysporum
Ethyl 5-(hydroxymethyl)-1-methyl...8.08Saccharomyces cerevisiae

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have also been extensively studied. This compound has shown promise in inhibiting inflammatory pathways.

Research Findings
A recent study synthesized a series of pyrazolo[1,5-a]quinazoline derivatives, revealing that certain compounds exhibited IC50 values less than 50 µM in inhibiting NF-κB/AP-1 reporter activity, indicative of their potential as anti-inflammatory agents . Although specific data on this compound is limited, its structural similarity suggests potential efficacy in this area.

Anticancer Activity

The anticancer activity of pyrazoles is another critical area of research. Compounds within this class have been investigated for their ability to inhibit tumor growth and induce apoptosis.

Case Study: Mechanism of Action
In a study focusing on aminopyrazoles, it was found that certain derivatives could inhibit tubulin polymerization, effectively arresting the cell cycle at the G2/M phase. This mechanism was linked to downregulation of Bcl-2 and upregulation of Bax, promoting apoptosis in cancer cells . While specific data on this compound is not explicitly mentioned, its structural characteristics align with those of known anticancer agents.

Q & A

Q. What are the common synthetic routes for Ethyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via cyclocondensation reactions. A typical approach involves reacting hydrazine derivatives with α,β-unsaturated carbonyl precursors. For example:

  • Step 1: Condensation of 4-methylbenzenesulfonylhydrazide with (E)-ethyl 2-cyano-3-ethoxyacrylate to form intermediate pyrazole esters .
  • Step 2: Functionalization of the pyrazole core via hydroxymethylation. Reaction conditions (e.g., temperature, catalyst, solvent polarity) must be optimized to enhance yield. For instance, using formamide or thiourea as cyclizing agents under reflux in ethanol (60–80°C) improves regioselectivity .
  • Optimization: Adjusting stoichiometric ratios (e.g., 1:1.2 for hydrazide:carbonyl precursor) and using microwave-assisted synthesis can reduce reaction times and byproducts .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: Assign signals for the pyrazole ring (δ 6.5–7.5 ppm for C5-H), hydroxymethyl (-CH2OH, δ 4.2–4.5 ppm), and ester carbonyl (δ 165–170 ppm) .
  • HRMS (ESI+): Confirm molecular ion peaks (e.g., m/z 225.0871 [M+H]+) with <5 ppm deviation .
  • HPLC-PDA: Use a C18 column (3.5 µm, 4.6 × 150 mm) with acetonitrile/water (70:30, 0.1% TFA) to assess purity (>98%) .

Q. What safety protocols should be followed when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .
  • Spill Management: Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage: Keep in airtight containers at 0–8°C to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

Methodological Answer:

  • Data Validation: Use SHELXL for refinement (R-factor <5%) and Mercury CSD 2.0 to compare packing motifs with analogous structures (e.g., Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate) .
  • Hydrogen Bonding Analysis: Apply graph-set notation (e.g., C(6) chains for O–H···N interactions) to identify discrepancies in reported H-bond patterns .
  • Twinned Data: Employ SHELXD for structure solution in cases of pseudo-merohedral twinning .

Q. What computational strategies are effective in predicting the compound’s pharmacological activity?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to model interactions with cyclooxygenase-2 (COX-2) or kinases. Parameterize the hydroxymethyl group’s torsional angles to assess binding affinity .
  • MD Simulations: Run 100-ns simulations in GROMACS to evaluate stability of the ester group in aqueous environments (e.g., SPC/E water model) .
  • QSAR Models: Coralate Hammett σ values of substituents (e.g., –CH2OH vs. –CF3) with anti-inflammatory IC50 data from analogs .

Q. How do solvent polarity and pH influence the stability of the hydroxymethyl group?

Methodological Answer:

  • Degradation Studies: Monitor hydrolysis via HPLC in buffers (pH 1–13). The hydroxymethyl group oxidizes to –COOH at pH >10, with t1/2 = 24 hours at 25°C .
  • Stabilization: Use non-polar solvents (e.g., toluene) for reactions; add antioxidants (e.g., BHT) to slow oxidation .

Q. What strategies mitigate regioselectivity challenges during functionalization of the pyrazole ring?

Methodological Answer:

  • Directing Groups: Introduce –NO2 at C4 to direct electrophilic substitution to C5. Subsequent reduction yields the hydroxymethyl derivative .
  • Microwave-Assisted Synthesis: Achieve >90% regioselectivity for C5 substitution by irradiating at 100°C for 10 minutes .
  • Protection/Deprotection: Temporarily protect –CH2OH with TBSCl, perform C3 alkylation, then deprotect with TBAF .

Q. How can hydrogen bonding networks impact the compound’s solid-state stability?

Methodological Answer:

  • Cocrystal Engineering: Co-crystallize with succinic acid to form O–H···O bonds (d = 2.65 Å), enhancing thermal stability (Tdec >200°C) .
  • Polymorph Screening: Use high-throughput slurry crystallization (e.g., ethanol/water) to identify stable forms. Monitor via PXRD .

Q. What in vitro assays are suitable for evaluating its bioactivity?

Methodological Answer:

  • Anti-inflammatory: Measure COX-2 inhibition (IC50) using a colorimetric assay (Cayman Chemical Kit) .
  • Antimicrobial: Perform microbroth dilution (MIC) against S. aureus (ATCC 25923) in Mueller-Hinton broth .
  • Cytotoxicity: Use MTT assay on HeLa cells (72-hour exposure, IC50 calculation) .

Q. How can researchers validate synthetic intermediates using isotopic labeling?

Methodological Answer:

  • 13C-Labeling: Synthesize the pyrazole core using 13C-enriched ethyl cyanoacetate. Track incorporation via 13C NMR (δ 160–170 ppm for C=O) .
  • Deuterium Exchange: Expose –CH2OH to D2O under basic conditions (pH 12) to confirm labile proton sites .

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